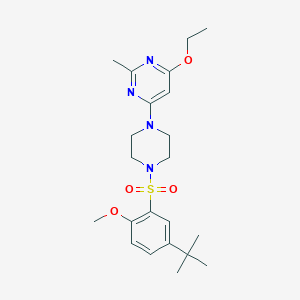
4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a sulfonyl group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and could potentially be used in a range of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperazine ring could be formed through a reaction of a diamine with a dihalide. The pyrimidine ring could be formed through a reaction of an amidine with a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which can exist in different conformations. The pyrimidine ring is a six-membered ring with two nitrogen atoms and is planar. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The pyrimidine ring could undergo reactions at the carbon atoms between the nitrogen atoms, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water. The presence of the piperazine and pyrimidine rings could affect the compound’s boiling point and melting point .Scientific Research Applications
- Poly (ADP-Ribose) Polymerase (PARP) Inhibition : The compound targets PARP1, an enzyme involved in DNA repair. By inhibiting PARP1, it disrupts DNA repair mechanisms in cancer cells, leading to their demise .
- Cell Viability Suppression : It exhibits moderate to significant efficacy against human estrogen receptor-positive breast cancer cells, with an IC50 value of 18 μM .
- As a Ligand : Tert-butyl 2-(piperazin-1-yl)acetate acts as a ligand, forming stable complexes with metal ions. These complexes are studied for their unique properties and potential applications in catalysis and materials science.
- The compound is explored as an enzyme inhibitor in biochemical research. Its effects on specific enzymes can provide insights into cellular processes and potential therapeutic interventions.
Breast Cancer Treatment
Coordination Chemistry
Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the structure of the compound and the nature of the target .
Future Directions
The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve testing the compound in different chemical reactions, studying its interactions with biological targets, or investigating its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
4-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-7-30-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)31(27,28)19-14-17(22(3,4)5)8-9-18(19)29-6/h8-9,14-15H,7,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERLCIXNSXATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)
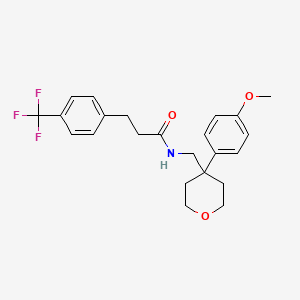
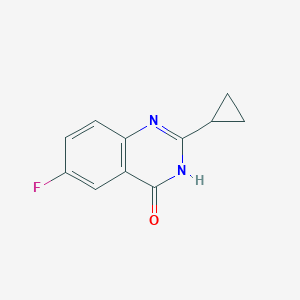
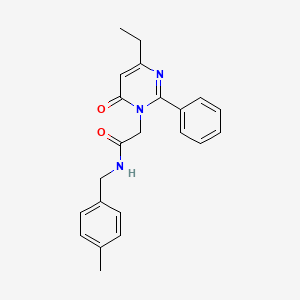
![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
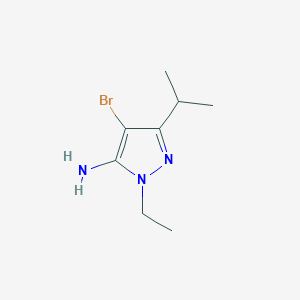
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)
![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)

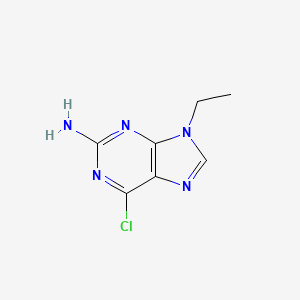
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)